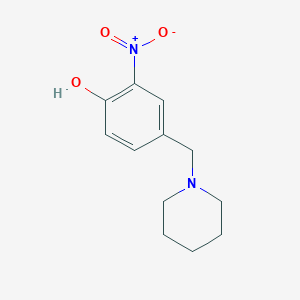

2-Nitro-4-piperidinomethyl-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12-5-4-10(8-11(12)14(16)17)9-13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKBMNFGGHIIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitro 4 Piperidinomethyl Phenol and Analogues

Direct Aminoalkylation Approaches

Direct aminoalkylation methods introduce the aminomethyl group onto the phenolic ring in a single synthetic operation. The classical Mannich reaction and the more recent Petasis Borono-Mannich reaction are prominent examples of this approach.

Classical Mannich Reaction Strategies for Phenol (B47542) Derivatives

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. byjus.com However, its application extends to other active hydrogen compounds, including phenols. researchgate.net This reaction typically involves three components: an amine, an aldehyde (commonly formaldehyde), and a compound with an active hydrogen. wikipedia.orgwikipedia.org

The synthesis of 2-Nitro-4-piperidinomethyl-phenol can be accomplished via a three-component Mannich reaction. This involves the condensation of 2-nitrophenol (B165410), formaldehyde (B43269), and piperidine (B6355638). adichemistry.comnih.gov Phenols, when subjected to the Mannich reaction, can yield trisubstituted products. adichemistry.comunacademy.com The reaction is a type of aminoalkylation, where an aminomethyl group is introduced onto the substrate. nih.gov

| Reactant | Role |

| 2-Nitrophenol | Active hydrogen compound |

| Formaldehyde | Aldehyde component |

| Piperidine | Secondary amine |

The mechanism of the Mannich reaction is a well-established, two-step process. byjus.comunacademy.com

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion. byjus.comwikipedia.orgadichemistry.com

Nucleophilic Attack by the Phenol: The phenol, in its enol-like tautomeric form, then acts as a nucleophile. byjus.comwikipedia.org It attacks the electrophilic carbon of the iminium ion. Given the electronic properties of the nitro group (electron-withdrawing) and the hydroxyl group (electron-donating and ortho-, para-directing), the aminomethylation occurs at the position para to the hydroxyl group and ortho to the nitro group. This electrophilic aromatic substitution results in the formation of this compound.

Petasis Borono–Mannich Reaction Adaptations for Aminobenzylated Phenols

A powerful alternative to the classical Mannich reaction is the Petasis Borono-Mannich (PBM) reaction. wikipedia.orgacs.orgnih.gov This multi-component reaction involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgacs.orgnih.govresearchgate.net The PBM reaction is a versatile tool for creating complex amines, including aminomethyl phenol derivatives. researchgate.netmdpi.com

Recent developments have demonstrated the use of the Petasis reaction for the synthesis of alkylaminophenols. mdpi.com For instance, a catalyst-free Petasis–borono-Mannich reaction has been reported for the synthesis of various substituted aminomethyl phenol derivatives. mdpi.com This approach offers a distinct pathway to aminobenzylated phenols, expanding the synthetic chemist's toolkit beyond traditional methods.

Indirect Synthesis Pathways

Indirect methods for synthesizing this compound involve the initial synthesis of a nitrophenol precursor, which is subsequently modified to introduce the piperidinomethyl group.

Aminomethylation of Precursor Nitrophenols

This strategy involves the aminomethylation of a pre-formed nitrophenol. While direct nitration of phenol can yield a mixture of ortho- and para-nitrophenols, specific methodologies exist to favor the formation of desired isomers. youtube.comyoutube.comyoutube.com For example, 2,4-dinitrophenol (B41442) can be selectively reduced to 2-amino-4-nitrophenol. orgsyn.org The synthesis of various nitrophenol derivatives, such as 2-nitro-4-(trifluoromethyl)phenol, has also been documented. sigmaaldrich.com Once the appropriate nitrophenol precursor is obtained, it can be subjected to an aminomethylation reaction, similar to the Mannich conditions described earlier, to yield the final product. This approach allows for greater control over the final substitution pattern by starting with a specifically substituted nitrophenol.

| Precursor Compound | Potential Synthetic Target |

| 2-Nitrophenol | This compound |

| 4-Nitrophenol (B140041) | Potentially 4-nitro-2-piperidinomethyl-phenol |

| 2,4-Dinitrophenol | Could lead to di-substituted products |

Derivatization of Existing Mannich Bases and Heterocyclic Systems

Mannich bases, such as this compound, are valuable intermediates in organic synthesis due to the reactive handles they possess. researchgate.netnih.gov The presence of the nitro group, the phenolic hydroxyl, and the piperidine moiety allows for a wide array of subsequent chemical modifications.

A primary derivatization pathway involves the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into a versatile electron-donating amino group, yielding 2-Amino-4-piperidinomethyl-phenol. This resulting aminophenol scaffold is a precursor to various heterocyclic systems, including phenoxazines and other biologically relevant structures. The newly formed amino group can undergo a range of reactions, such as diazotization, acylation, and alkylation, opening avenues for the synthesis of a diverse library of compounds. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazolone ring system.

Furthermore, the piperidine ring itself can be a site for derivatization. While the tertiary amine in this compound is relatively stable, advanced synthetic methods allow for N-dealkylation or ring-opening reactions under specific conditions, providing a route to different amine derivatives. The introduction of substituents onto the piperidine ring prior to the Mannich reaction is also a common strategy for creating structural diversity. rsc.org These modifications are crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

Optimization of Synthetic Conditions for Enhanced Selectivity and Yield

The synthesis of this compound via the Mannich reaction involves the condensation of 2-nitrophenol, formaldehyde, and piperidine. wikipedia.org The efficiency of this three-component reaction is highly dependent on the precise control of various experimental parameters. nih.gov Optimizing conditions such as solvent, temperature, and pH is paramount for maximizing product yield and achieving regioselectivity, ensuring the aminomethylation occurs at the desired position on the phenol ring.

Investigation of Solvent Effects in this compound Formation

The choice of solvent plays a critical role in the Mannich reaction, influencing reactant solubility, reaction rates, and the stability of intermediates like the iminium ion. The reaction mechanism involves both polar and non-polar species, making solvent selection a key factor for optimization. Polar protic solvents, such as ethanol (B145695) and water, are commonly employed as they can facilitate the formation of the electrophilic iminium ion from formaldehyde and piperidine and can also stabilize the transition state. However, in some cases, non-polar solvents or even solvent-free conditions have been shown to be effective.

The following table illustrates the effect of different solvents on the yield of a representative Mannich reaction, highlighting the significant impact this parameter can have on the outcome of the synthesis.

Table 1: Effect of Solvent on a Representative Mannich Reaction Yield This table presents illustrative data from a related Mannich reaction to demonstrate the principle of solvent effects.

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.5 | 85 |

| Water | 80.1 | 78 |

| Tetrahydrofuran (THF) | 7.5 | 60 |

| Toluene | 2.4 | 45 |

As indicated by the data, polar solvents generally afford good yields. Interestingly, solvent-free conditions can sometimes provide the highest yield, offering a greener and more efficient synthetic route by increasing reactant concentration. For the synthesis of this compound, ethanol is often a solvent of choice due to its ability to dissolve the phenolic starting material while also facilitating the formation of the necessary iminium intermediate.

Control of Reaction Temperature and pH for Regiochemical Outcome

Temperature and pH are critical parameters that must be carefully controlled to ensure the regioselective synthesis of this compound. The aminomethylation of 2-nitrophenol should ideally occur at the C4 position (para to the hydroxyl group), which is sterically accessible and activated by the electron-donating hydroxyl group.

Temperature Control: The Mannich reaction is typically exothermic. Maintaining an optimal temperature is crucial to prevent the formation of byproducts. Elevated temperatures can lead to the formation of polymeric materials from formaldehyde or promote undesired side reactions, such as the further reaction of the product. uobaghdad.edu.iq For many Mannich reactions involving phenols, temperatures are often kept moderate, for instance, by refluxing in ethanol or maintaining a specific temperature range (e.g., 50-80°C) to ensure a clean reaction profile. google.com Conversely, excessively low temperatures can slow the reaction rate to an impractical level.

pH Control: The pH of the reaction medium directly influences the reactive species. The mechanism requires the formation of an electrophilic piperidinium-methylene (iminium) ion from piperidine and formaldehyde, which is favored under acidic to neutral conditions. However, the nucleophilicity of the 2-nitrophenol is enhanced at higher pH due to the formation of the more nucleophilic phenoxide ion. Therefore, a delicate balance must be struck. Often, the reaction is run without the addition of a strong acid or base, allowing the inherent basicity of piperidine to establish a suitable equilibrium. In some procedures, a catalytic amount of acid may be used to promote iminium ion formation, but excess acidity must be avoided as it would protonate the phenol, deactivating it towards electrophilic attack.

Development and Application of Catalytic Systems in Aminomethylation

To improve reaction rates and yields, various catalytic systems have been developed for aminomethylation reactions. These range from simple acid or base catalysis to more complex metal-based and organocatalytic systems.

Acid and Base Catalysis: The Mannich reaction is traditionally considered to be base-catalyzed, where the amine itself acts as the catalyst. However, it can also be catalyzed by acids, which accelerate the formation of the key electrophilic iminium ion. wikipedia.org For the synthesis of this compound, the reaction often proceeds simply by mixing the three components, with piperidine serving a dual role as reactant and base.

Modern Catalytic Systems: In recent years, more advanced catalysts have been applied to Mannich-type reactions to enhance their efficiency and selectivity.

Lewis Acid Catalysts: Metal salts such as CuCl, ZnCl₂, and AlCl₃ can act as Lewis acids, activating the formaldehyde component and facilitating the formation of the iminium ion.

Heterogeneous Catalysts: Solid-supported catalysts, such as acidic zeolites or clays, offer advantages in terms of product purification and catalyst recycling. researchgate.net These materials can provide acidic sites to promote the reaction while being easily separated from the reaction mixture by simple filtration.

Organocatalysts: Small organic molecules, like proline and its derivatives, have emerged as powerful catalysts for asymmetric Mannich reactions. wikipedia.org While less relevant for the achiral synthesis of this compound, they highlight the broad toolkit available for promoting aminomethylation reactions.

The application of these catalytic systems can lead to milder reaction conditions, shorter reaction times, and higher yields, making the synthesis more amenable to large-scale production.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting Techniques

Spectroscopic techniques are paramount in providing a detailed 'fingerprint' of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique offers unique insights into the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Nitro-4-piperidinomethyl-phenol would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, and the piperidine (B6355638) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The phenol (B47542) ring contains three protons. Their chemical shifts would appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield due to the strong electron-withdrawing nature of the nitro group.

Methylene Bridge (-CH₂-): A characteristic singlet would be expected for the two protons of the methylene group connecting the phenol ring to the piperidine nitrogen. This signal would likely appear in the range of δ 3.5-4.0 ppm.

Piperidine Protons: The ten protons of the piperidine ring would give rise to signals in the aliphatic region (typically δ 1.5-3.0 ppm). These often appear as complex multiplets due to spin-spin coupling and the chair conformation of the ring. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield within this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-1) and the carbon with the nitro group (C-2) would have characteristic chemical shifts influenced by these substituents. The carbon attached to the piperidinomethyl group (C-4) would also be clearly identifiable.

Methylene Bridge Carbon: A single peak corresponding to the -CH₂- linker would be observed, typically in the range of δ 50-60 ppm.

Piperidine Carbons: Three distinct signals would be expected for the piperidine carbons due to the symmetry of the ring, appearing in the aliphatic region of the spectrum (typically δ 20-50 ppm).

For comparison, the related compound 2,5-Dimethyl-4-(1-piperidinylmethyl)phenol shows characteristic shifts for the piperidinomethyl group which can be used to estimate the expected shifts in the target molecule. spectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | ~10-12 (broad singlet) | - |

| Aromatic H (ortho to -NO₂) | ~8.0-8.2 | ~135-140 (C-NO₂) |

| Aromatic H (para to -NO₂) | ~7.4-7.6 | ~150-155 (C-OH) |

| Aromatic H (meta to -NO₂) | ~7.0-7.2 | ~120-130 |

| Methylene (-CH₂-) | ~3.6-3.8 (singlet) | ~55-60 |

| Piperidine H (α to N) | ~2.5-2.8 (multiplet) | ~50-55 |

| Piperidine H (β to N) | ~1.6-1.8 (multiplet) | ~25-30 |

| Piperidine H (γ to N) | ~1.5-1.7 (multiplet) | ~23-26 |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint based on the functional groups present. For this compound, key vibrational bands would be expected.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

N-O Stretch: Strong, characteristic absorption bands for the nitro group would appear around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the piperidine ring would be visible in the 1000-1250 cm⁻¹ region.

Data from related nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041), show these characteristic nitro and hydroxyl group vibrations. researchgate.netchemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520-1560 (strong) |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340-1380 (strong) |

| Aromatic C-H | C-H Stretch | 3010-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Piperidine C-N | C-N Stretch | 1000-1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the nitrophenol ring. The spectrum is characterized by the wavelength of maximum absorbance (λ_max). For this compound, the absorption spectrum would be dominated by the electronic transitions of the nitrophenol chromophore. Typically, nitrophenols exhibit strong absorption bands in the UV region. For instance, 4-nitrophenol shows an absorption maximum around 317 nm, which shifts to approximately 400 nm upon formation of the phenolate (B1203915) ion in basic solution. researchgate.net The spectrum of this compound is expected to show similar characteristics, with λ_max values likely in the 320-360 nm range, corresponding to π → π* transitions of the aromatic system, influenced by the nitro and hydroxyl groups. researchgate.net

Solid-State Structural Elucidation

While spectroscopic methods define the connectivity and functional groups, X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis for this compound and Representative Analogues

For example, the crystal structure of a related salt, piperidinium (B107235) 4-nitrophenolate, reveals a chair conformation for the piperidine ring and significant hydrogen bonding between the piperidinium cation and the nitrophenolate anion. nih.govresearchgate.net In the case of this compound, X-ray analysis would be expected to confirm the chair conformation of the piperidine ring and detail the intramolecular hydrogen bonding that may occur between the phenolic hydroxyl group and the nitro group or the piperidine nitrogen.

Chromatographic Separations for Purity Assessment and Isomer Identification

Chromatography is an essential tool for separating the target compound from any starting materials, by-products, or isomers, thereby ensuring its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 or a biphenyl (B1667301) stationary phase, which are effective for separating phenolic compounds. chemicalbook.com The mobile phase would likely consist of a mixture of water (often with an acid modifier like formic or acetic acid to ensure the phenol and amine are in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector, set to a wavelength where the nitrophenol chromophore absorbs strongly, would be used for detection. This method would not only serve to assess the purity of the final product but could also be used to separate it from potential isomers, such as 6-Nitro-2-piperidinomethyl-phenol, that could form during synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

There are no published methods detailing the separation and quantification of this compound using HPLC or UHPLC. Typically, the analysis of nitrophenol compounds by these methods involves reverse-phase chromatography with UV detection. The selection of the stationary phase (e.g., C18), mobile phase composition (often a mixture of acetonitrile or methanol and buffered water), and detector wavelength would need to be empirically developed and validated for this specific analyte. Without experimental data, any discussion of retention times, resolution, or limits of detection would be purely speculative.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Similarly, no GC-MS analytical methods for this compound have been found in the scientific literature. The analysis of phenolic compounds by GC-MS often requires a derivatization step to increase their volatility and improve chromatographic peak shape. The resulting mass spectrum would provide valuable information on the compound's molecular weight and fragmentation pattern, which is crucial for structural elucidation. However, without experimental studies, the specific derivatization reagents, GC column and temperature programs, and the resulting mass spectral data for this compound remain unknown.

Mechanistic Investigations of Reactions Involving 2 Nitro 4 Piperidinomethyl Phenol

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 2-Nitro-4-piperidinomethyl-phenol involves a detailed examination of how its constituent parts interact and influence one another's reactivity. The presence of a nucleophilic amine, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group on the same aromatic scaffold leads to a complex and fascinating array of possible chemical transformations.

Nucleophilic Reactivity of the Piperidine (B6355638) Moiety

The piperidine group, a secondary alicyclic amine, is a key player in the reactivity of this compound. Its lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of initiating a variety of reactions. The nucleophilicity of piperidine is a well-established characteristic, often leading to its participation in nucleophilic substitution and addition reactions. nih.govrsc.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, piperidine can act as the incoming nucleophile. nih.gov The rate of such reactions is often dependent on the concentration of the amine. nih.gov In some cases, the reaction kinetics can be complex, exhibiting a second-order dependence on the piperidine concentration, which suggests a mechanism involving a rate-determining deprotonation of an intermediate by a second molecule of piperidine. nih.gov The solvent can also play a crucial role; for instance, reactions in benzene (B151609) may exhibit base catalysis by piperidine itself. rsc.orgrsc.org

Influence of the Nitro Group on Aromatic Ring Activation and Reactivity

The nitro group (–NO₂) exerts a profound influence on the reactivity of the aromatic ring in this compound. As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution reactions. quora.comnumberanalytics.comquora.com This deactivation stems from both the inductive and resonance effects of the nitro group, which decrease the electron density of the aromatic ring, making it less attractive to electrophiles. quora.com

The deactivating nature of the nitro group means that electrophilic substitution, when it does occur, requires more energetic conditions. quora.com Furthermore, the nitro group is a meta-director for incoming electrophiles. numberanalytics.comquora.com This is because the electron-withdrawing resonance effect of the –NO₂ group creates partial positive charges at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site of attack for an electrophile. quora.com

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com By stabilizing the negative charge of the intermediate (a Meisenheimer complex) formed during nucleophilic attack, the nitro group facilitates the displacement of a leaving group on the ring. numberanalytics.com This activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group.

Role of the Phenolic Hydroxyl Group in Reaction Selectivity and Intramolecular Interactions

The phenolic hydroxyl (–OH) group is another critical functional group that significantly modulates the reactivity and selectivity of reactions involving this compound. In contrast to the nitro group, the hydroxyl group is a powerful activating group for electrophilic aromatic substitution. byjus.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. byjus.com

Furthermore, the phenolic hydroxyl group can participate in intramolecular hydrogen bonding, particularly with the adjacent nitro group. This interaction can influence the acidity of the phenol (B47542), the conformation of the molecule, and the reactivity of both the hydroxyl and nitro groups. The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group. byjus.comexpertsmind.com The ability of the hydroxyl group to act as a hydrogen bond donor is a key feature in its interaction with other molecules and in its role in directing reaction pathways. researchgate.netnih.gov Studies have also suggested that the phenolic hydroxyl is crucial for certain biological activities of related compounds. nih.gov

Kinetic Studies of Transformations Involving this compound

Kinetic studies are essential for understanding the detailed mechanisms of chemical reactions, providing insights into reaction rates, the influence of reactant concentrations, and the energies involved in the transformation.

Determination of Rate-Determining Steps and Activation Parameters

In some nucleophilic aromatic substitution reactions involving amines, the formation of a tetrahedral intermediate can be the rate-determining step. nih.gov However, in other cases, the decomposition of this intermediate to products is rate-limiting. nih.gov For example, in the pyridinolysis of related thionocarbonates, the decomposition of the zwitterionic intermediate (T+/-) is the RDS. nih.gov

For electrophilic nitration of phenols, the initial attack of the nitronium ion (NO₂⁺) on the aromatic ring is often the rate-determining step. masterorganicchemistry.com However, under certain conditions, such as high concentrations of nitrogen dioxide, the abstraction of a hydrogen atom from the hydroxyl group can become the rate-limiting step. stackexchange.com

Activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide further mechanistic details. For instance, the activation enthalpies for the reactions of piperidine with 2,4-dinitrophenyl halides are relatively low, indicating a facile reaction. nih.gov These parameters are crucial for constructing a complete energy profile of the reaction pathway.

Electrophilic Aromatic Substitution Reactions on the Nitrophenol Core

The nitrophenol core of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry. fiveable.me The outcome of these reactions is dictated by the combined directing and activating/deactivating effects of the substituents already present on the aromatic ring: the hydroxyl group, the nitro group, and the piperidinomethyl group.

The hydroxyl group is a strongly activating ortho, para-director, while the nitro group is a strongly deactivating meta-director. quora.combyjus.com The piperidinomethyl group, being an alkyl group attached to a nitrogen, is generally considered an activating ortho, para-director. The interplay of these groups determines the position of further substitution.

A common electrophilic aromatic substitution is nitration, which introduces another nitro group onto the ring. fiveable.me This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the directing effects of the existing substituents, a new nitro group would be expected to add at a position that is ortho or para to the hydroxyl and piperidinomethyl groups, and meta to the existing nitro group. The significant steric bulk of the piperidinomethyl group may also influence the regioselectivity of the reaction.

Another example of an EAS reaction is sulfonation, which introduces a sulfonic acid group (–SO₃H) onto the ring using fuming sulfuric acid. masterorganicchemistry.com The principles of substituent effects that govern nitration also apply to sulfonation and other electrophilic aromatic substitution reactions.

Theoretical and Computational Chemistry Studies of 2 Nitro 4 Piperidinomethyl Phenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 2-Nitro-4-piperidinomethyl-phenol, these calculations offer a window into its electronic structure and potential reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized molecular geometry of this compound. By employing methods such as B3LYP with a basis set like 6-311+G(d,p), researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule. nih.govresearchgate.net This optimization is crucial as the geometry of a molecule dictates many of its properties.

DFT calculations also provide a detailed picture of the electronic structure. For instance, the distribution of electron density can be calculated, which helps in understanding the molecule's polarity and how it might interact with other molecules. The calculated bond lengths and angles from DFT are often in good agreement with experimental data, validating the theoretical approach. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netwuxibiology.com A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis reveals the spatial distribution of these orbitals. The HOMO is typically located on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on the electron-deficient regions, which are prone to nucleophilic attack. malayajournal.org The energies of the HOMO and LUMO can also be used to calculate important properties like ionization potential and electron affinity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher energy indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.

In the case of this compound, the MEP map would highlight the electronegative oxygen atoms of the nitro and hydroxyl groups as regions of negative potential (often colored red), indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the phenol (B47542) and piperidine (B6355638) ring would show positive potential (colored blue), marking them as sites for potential nucleophilic attack. researchgate.netresearchgate.net This visual representation of charge distribution provides intuitive insights into the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Mechanistic Simulations of Reaction Pathways

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these simulations can shed light on its formation and its interactions with other molecules.

Transition State Calculations for Mannich and Related Aminomethylation Reactions

This compound is synthesized through a Mannich reaction, which involves the aminomethylation of a phenol. nih.govppor.az Transition state calculations can be employed to model the energy profile of this reaction. By identifying the transition state structures and their corresponding activation energies, researchers can understand the feasibility and kinetics of the reaction. researchgate.net

These calculations can also be used to explore alternative reaction pathways and to understand how different catalysts or reaction conditions might influence the outcome of the synthesis. For example, the effect of solvent polarity on the transition state energy can be investigated. mdpi.com

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. nih.gov The molecule contains both hydrogen bond donors (the hydroxyl group) and acceptors (the nitro group and the nitrogen of the piperidine ring), allowing for the formation of both intramolecular and intermolecular hydrogen bonds.

Computational methods can be used to analyze the strength and geometry of these hydrogen bonds. mdpi.comnih.gov For instance, the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group can significantly influence the molecule's conformation and reactivity. researchgate.net Intermolecular hydrogen bonding with solvent molecules or other solute molecules is also critical in determining its solubility and behavior in different environments. mdpi.com Natural Bond Orbital (NBO) analysis is a computational technique that can provide further insights into these interactions. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Advanced Computational Methodologies

To move beyond classical descriptions of molecular structure, advanced computational techniques are employed. These methods, rooted in quantum mechanics, allow for a detailed and quantitative analysis of the electron density distribution, providing a more nuanced understanding of chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density, ρ(r). wikipedia.orgamercrystalassn.org This approach allows for the quantitative characterization of all types of chemical bonds, from strong covalent interactions to weaker non-covalent contacts, such as hydrogen bonds. wiley-vch.deresearchgate.net The analysis focuses on the critical points of the electron density, where the gradient of the density is zero.

For this compound, QTAIM analysis is particularly insightful for characterizing the intramolecular hydrogen bond that is expected to form between the phenolic hydroxyl group and the nitrogen atom of the piperidine ring or the oxygen of the nitro group. The presence of a bond path between the hydrogen and the acceptor atom would confirm the existence of this interaction. Furthermore, the topological properties at the bond critical point (BCP) provide a quantitative measure of the bond's strength and nature.

Key topological parameters at the BCP include:

The electron density (ρ(r)) : Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are typical for hydrogen bonds and other non-covalent contacts.

The total electron energy density (H(r)) : The sign of H(r) can also help to characterize the nature of the interaction, with negative values suggesting some degree of covalent character.

A hypothetical QTAIM analysis of the intramolecular hydrogen bond in this compound could yield the following data, based on studies of similar phenolic compounds: researchgate.netnih.gov

| Topological Parameter | Value at BCP (a.u.) | Interpretation |

| Electron Density (ρ(r)) | 0.025 | Indicates a relatively strong hydrogen bond. |

| Laplacian of ρ(r) (∇²ρ(r)) | +0.085 | Confirms a closed-shell interaction, characteristic of hydrogen bonding. |

| Kinetic Energy Density (G(r)) | 0.020 | Positive by definition. |

| Potential Energy Density (V(r)) | -0.018 | A negative value is indicative of a stabilizing interaction. |

| Total Energy Density (H(r)) | +0.002 | A small positive value is common for strong hydrogen bonds, indicating a predominantly electrostatic character with a minor covalent contribution. |

This table presents hypothetical data based on typical values for intramolecular hydrogen bonds in similar phenolic compounds as specific experimental or computational data for this compound is not available in the provided search results.

Non-Covalent Interactions (NCI) Analysis for Supramolecular Assembly

While QTAIM is excellent for analyzing specific bond paths, the Non-Covalent Interactions (NCI) analysis is a powerful tool for visualizing and understanding the broader landscape of non-covalent interactions that are crucial for supramolecular assembly. nih.govacs.org NCI analysis is based on the electron density and its derivatives, and it generates 3D graphical representations of interaction regions. nih.gov

In these visualizations, large, colored surfaces appear in regions of non-covalent interactions. The color of the surface indicates the nature of the interaction:

Blue surfaces represent strong, attractive interactions, such as hydrogen bonds.

Green surfaces indicate weaker, van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be instrumental in understanding how individual molecules interact with each other to form larger aggregates or crystal structures. The interplay of various non-covalent forces, including hydrogen bonding from the phenolic hydroxyl group, dipole-dipole interactions involving the nitro group, and weaker C-H···O and C-H···π interactions, dictates the packing of the molecules in the solid state. researchgate.netresearchgate.net

A hypothetical NCI analysis of a dimer of this compound might reveal the following key interactions, which are commonly observed in the supramolecular structures of related nitroaromatic and phenolic compounds: iucr.orgmdpi.com

| Interaction Type | Visual Representation in NCI Plot | Role in Supramolecular Assembly |

| Intermolecular O-H···O Hydrogen Bond | A large, blue-colored disc between the phenolic OH of one molecule and the nitro group of another. | A primary and strong directional interaction that drives the formation of chains or dimeric motifs. |

| C-H···O Interactions | Smaller, greenish-blue surfaces between aromatic or piperidine C-H groups and oxygen atoms of the nitro or phenolic groups. | Contribute to the overall stability and fine-tuning of the crystal packing. |

| π-π Stacking | A broad, green surface between the aromatic rings of adjacent molecules. | Can lead to a stacked arrangement of molecules, influencing the electronic properties of the crystal. |

| Steric Repulsion | Red-colored surfaces, for instance, between closely packed hydrogen atoms. | Defines the spatial limits of molecular approach and influences the overall crystal density. |

This table presents a qualitative description of expected non-covalent interactions based on the functional groups present in this compound and general principles of supramolecular chemistry, as specific NCI analysis data for this compound was not available in the search results.

By providing a detailed map of the non-covalent forces at play, NCI analysis offers critical insights into the factors governing the self-assembly of this compound, which is essential for understanding its polymorphism and solid-state properties.

Applications and Advanced Organic Chemistry Transformations of 2 Nitro 4 Piperidinomethyl Phenol Derivatives

A Versatile Hub for Molecular Construction

The strategic placement of nitro, hydroxyl, and amino functionalities within the 2-Nitro-4-piperidinomethyl-phenol scaffold makes it an invaluable building block for synthetic chemists. These groups can be selectively modified or can participate in a variety of chemical transformations, opening pathways to diverse and complex molecular architectures.

Crafting Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The derivatives of this compound serve as excellent precursors for the synthesis of these important ring systems. The presence of the nitro group and the piperidine (B6355638) nitrogen allows for a range of cyclization strategies. For instance, reduction of the nitro group to an amine can be followed by intramolecular reactions with the piperidine moiety or other functional groups introduced onto the aromatic ring, leading to the formation of various heterocyclic cores.

One common strategy involves the reductive cyclization of nitro compounds. While specific examples for this compound are not extensively documented in readily available literature, the general principle is well-established. The reduction of a nitro group to an amino group in the presence of other reactive functionalities can trigger spontaneous or catalyzed cyclization events to form heterocycles such as phenazines or other fused systems. The piperidinomethyl group can act as a directing group or a point of further functionalization to build more complex heterocyclic frameworks.

A Stepping Stone to Complex Organic Molecules

Beyond heterocycles, this compound derivatives are instrumental in the assembly of intricate organic molecules. The phenolic hydroxyl group can be used as a handle for ether or ester linkages, while the nitro group can be transformed into a wide array of other functional groups, including amines, azides, and nitroso groups. This functional group tolerance and reactivity make it a valuable synthon in multi-step total synthesis.

For example, the nitro group can be a precursor to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities. The piperidine ring itself can be opened or modified to introduce further complexity and chirality. These transformations allow for the construction of elaborate molecular scaffolds that are often difficult to access through other synthetic routes.

Catalytic Frontiers: Leveraging the Unique Structure

The inherent structural features of this compound derivatives make them attractive candidates for the development of novel catalysts and catalytic supports. The presence of nitrogen and oxygen donor atoms allows for effective coordination with metal centers, a key requirement for many catalytic processes.

Designing Ligands for Metal-Catalyzed Reactions

The development of new ligands is a cornerstone of progress in homogeneous catalysis. Ligands play a crucial role in modulating the reactivity, selectivity, and stability of metal catalysts. Derivatives of this compound can be readily modified to create bidentate or tridentate ligands. The phenolic oxygen and the piperidine nitrogen can coordinate to a metal center, and further modifications to the aromatic ring or the piperidine moiety can fine-tune the steric and electronic properties of the resulting metal complex.

Schiff base ligands, formed by the condensation of an aldehyde with an amine, are a well-known class of ligands in coordination chemistry. nih.gov The amino derivatives of this compound can be converted into Schiff bases, which can then form stable complexes with various transition metals like copper and zinc. nih.gov These complexes have shown potential in various catalytic applications.

Anchoring Nanoparticle Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. Supported metal nanoparticles are a prominent class of heterogeneous catalysts. The functional groups on this compound and its derivatives can serve as anchoring points to immobilize metal nanoparticles, preventing their aggregation and enhancing their stability and catalytic activity.

For instance, materials with functional groups similar to those in this compound have been used to support palladium nanoparticles. researchgate.net These supported palladium nanoparticles have demonstrated high efficiency in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, as well as in the reduction of nitroarenes. researchgate.netnih.govresearchgate.net The support material plays a critical role in the catalytic performance by influencing the size, dispersion, and electronic properties of the nanoparticles.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Pd@CNx | Hydrogenation | 4-Nitrophenol (B140041) | 4-Aminophenol | High | researchgate.net |

| Fe3O4@Guanidine-Pd | Suzuki-Miyaura Coupling | Iodobenzene and Phenylboronic acid | Biphenyl (B1667301) | Excellent | nih.gov |

| Pd/Smopex®-234 | Cyclocarbonylative Sonogashira | 2-Ethynylbenzyl alcohol and Iodobenzene | Phthalan derivative | High | unipi.it |

This table presents examples of reactions catalyzed by palladium nanoparticles supported on various functionalized materials, illustrating the potential of using supports with functionalities similar to those in this compound.

Pioneering Novel Organic Reactions

The unique reactivity of this compound derivatives can be harnessed to develop novel organic transformations. The interplay between the nitro group, the phenolic hydroxyl, and the piperidinomethyl substituent can lead to unexpected and synthetically useful reaction pathways.

For example, the Baudisch reaction, which involves the synthesis of o-nitrosophenols, highlights the unique reactivity of phenols in the presence of a nitrosating agent and a metal catalyst. mdpi.com While not a direct application of the title compound, it demonstrates the potential for developing new reactions centered around the functional groups present in this compound. The development of new cycloaddition reactions is another area of interest, where the diene-like character of certain phenol (B47542) derivatives can be exploited. mdpi.com

The field of organocatalysis, which utilizes small organic molecules as catalysts, also presents opportunities. The functional groups within this compound could be tailored to create effective organocatalysts for various transformations, such as asymmetric reductions or aldol (B89426) reactions. nih.gov

Exploration of New Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

No literature could be found that describes the use of this compound or its derivatives as substrates in the development or application of novel carbon-carbon or carbon-heteroatom bond-forming reactions. Typically, research in this area would involve well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Ullmann-type couplings) or other modern synthetic methodologies. However, no such studies featuring this specific compound have been reported.

Investigations into Stereoselective Transformations

Similarly, a thorough search did not yield any studies focused on the stereoselective transformations of this compound derivatives. Such research would typically investigate asymmetric synthesis, chiral resolutions, or diastereoselective reactions to produce enantiomerically pure or enriched products, which are often crucial for applications in pharmacology. The absence of such reports suggests that this area of research for this particular molecule remains unexplored or undisclosed.

Future Research Directions and Unexplored Avenues

Development of Environmentally Sustainable Synthesis Routes for Aminoalkylated Nitrophenols

The classical synthesis of aminoalkylated phenols, such as 2-Nitro-4-piperidinomethyl-phenol, typically involves the Mannich reaction. wikipedia.orgnih.gov This three-component condensation of a phenol (B47542) (2-nitrophenol), an aldehyde (formaldehyde), and a secondary amine (piperidine) is a powerful tool for C-C bond formation. wikipedia.orgnih.gov However, traditional protocols often rely on volatile organic solvents and may require harsh reaction conditions. Future research should prioritize the development of environmentally benign synthetic methodologies.

Key Research Thrusts:

Green Solvents and Catalysts: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental footprint. rsc.org Furthermore, the exploration of reusable solid acid catalysts or organocatalysts could replace traditional homogeneous catalysts, simplifying purification and minimizing waste. nih.gov For instance, a mechanochemical approach, which involves conducting the reaction in a ball mill with minimal or no solvent, presents a highly sustainable alternative. rsc.org

Atom Economy: The Mannich reaction is inherently atom-economical. wikipedia.org Future studies could further optimize this by exploring one-pot, multi-component reactions that build upon the this compound scaffold, thereby reducing the number of synthetic steps and purification stages. rsc.org

Bio-based Feedstocks: Investigating the potential to derive the starting materials—phenols, aldehydes, and amines—from renewable biomass sources would represent a significant advance in the sustainable production of this class of compounds.

A hypothetical sustainable synthesis of this compound is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent System | Reaction Type | Potential Advantage |

| 2-Nitrophenol (B165410) | Formaldehyde (B43269) | Piperidine (B6355638) | Water / Surfactant | Micellar Catalysis | Reduced use of organic solvents, enhanced reaction rates. |

| 2-Nitrophenol | Paraformaldehyde | Piperidine | [bmim][BF4] (Ionic Liquid) | Homogeneous Catalysis | Recyclable solvent/catalyst system, potentially milder reaction conditions. |

| 2-Nitrophenol | Formaldehyde | Piperidine | Montmorillonite K-10 Clay | Heterogeneous Catalysis | Ease of catalyst separation and reuse, solvent-free conditions possible. |

| 2-Nitrophenol | Formaldehyde | Piperidine | None (Ball Milling) | Mechanochemistry | Solvent-free, energy-efficient, rapid reaction times. |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. In-situ spectroscopic monitoring provides real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com This approach allows for precise control over reaction parameters and can reveal transient species that are undetectable through traditional offline analysis. researchgate.net

Promising Spectroscopic Techniques:

FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are powerful tools for monitoring changes in functional groups during the Mannich reaction. researchgate.netbirmingham.ac.uk For instance, the disappearance of the phenolic O-H stretch and the appearance of new C-N and C-H stretches associated with the piperidinomethyl group can be tracked in real-time. geochemicalperspectivesletters.org This data can be used to determine reaction endpoints accurately and to study the influence of various catalysts and conditions on the reaction rate.

UV-Vis Spectroscopy: The electronic transitions within the nitrophenol chromophore make UV-Vis spectroscopy a suitable technique for monitoring the reaction progress. mdpi.com Changes in the absorption spectrum can be correlated with the consumption of 2-nitrophenol and the formation of the product.

NMR Spectroscopy: While less commonly used for real-time monitoring of fast reactions, in-situ NMR spectroscopy can provide detailed structural information about intermediates and byproducts, offering deeper mechanistic insights. researchgate.net

The integration of these spectroscopic probes into the reaction setup would facilitate a more profound understanding of the synthesis of this compound, enabling rapid optimization and scale-up. spectroscopyonline.com

High-Throughput Computational Screening for Reactivity Prediction and Design of Novel Derivatives

Computational chemistry offers a powerful and cost-effective means to predict the reactivity of molecules and to design novel derivatives with desired properties, thereby reducing the need for extensive experimental work. comporgchem.comcomporgchem.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model the Mannich reaction mechanism for the synthesis of this compound. comporgchem.comresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the reaction's feasibility, regioselectivity, and the influence of different substituents on the phenolic ring or the amine. comporgchem.com This can guide the selection of optimal starting materials and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build models that correlate the structural features of aminoalkylated nitrophenols with their potential biological or chemical activities. nih.govmdpi.com By generating a virtual library of derivatives of this compound with varying substituents, QSAR models can predict their properties, allowing for the prioritization of synthetic targets with the highest potential. nih.gov

| Computational Method | Application to this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Modeling the Mannich reaction pathway. | Prediction of reaction barriers, transition state geometries, and thermodynamic stability of isomers. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the properties of novel derivatives. | Identification of key structural features for desired activities and prioritization of synthetic targets. |

| Molecular Docking | Investigating potential biological targets. | Prediction of binding affinities and modes of interaction with proteins or enzymes. |

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. nih.govrsc.org

Future Implementation:

Flow Synthesis: The synthesis of this compound can be adapted to a continuous flow process. nih.govsoton.ac.uk Reactants would be continuously pumped through a heated reactor, allowing for precise control over reaction time, temperature, and stoichiometry. This can lead to higher yields, improved purity, and safer handling of potentially exothermic reactions. nih.gov Electrochemical flow synthesis is another promising avenue, potentially offering milder reaction conditions. researchgate.net

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as catalyst loading, temperature, and reactant ratios, to identify the optimal conditions for the synthesis of this compound. nih.govrsc.org This high-throughput approach can significantly accelerate the research and development process.

The integration of these advanced platforms would not only streamline the synthesis of this compound but also facilitate the rapid generation of a library of related compounds for further investigation. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 2-Nitro-4-piperidinomethyl-phenol, and how can reaction parameters (e.g., solvent, temperature) be systematically optimized?

Methodological Answer:

Synthesis typically involves nitro-functionalization of phenolic precursors followed by piperidinomethyl group introduction. A stepwise approach is recommended:

- Nitro-group introduction : Optimize nitration conditions (e.g., mixed acid ratio, reaction time) using UV-Vis or HPLC to monitor intermediates .

- Piperidinomethylation : Employ Mannich-type reactions with formaldehyde and piperidine; temperature control (40–60°C) minimizes side reactions .

- Parameter optimization : Use factorial design (e.g., Taguchi method) to assess solvent polarity (DCM vs. THF), catalyst loading, and stoichiometric ratios. Reaction progress can be tracked via TLC or in situ FT-IR .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

- FT-IR : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and phenolic O–H (3200–3600 cm⁻¹) groups. Compare with computed IR spectra from DFT for validation .

- NMR : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.4–3.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). 2D NOESY confirms spatial proximity of substituents .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing molecular geometry and hydrogen-bonding networks .

Advanced: How can density functional theory (DFT) predict electronic properties and reactive sites in this compound?

Methodological Answer:

- Computational setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., nitro group’s electron-withdrawing impact on the phenol ring) .

- Reactivity validation : Correlate DFT-predicted Fukui indices with experimental electrophilic substitution patterns (e.g., nitration regioselectivity) .

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic observations in structural elucidation?

Methodological Answer:

- Multi-technique validation : If X-ray data (SHELX-refined ) conflicts with NMR/IR, perform:

- Synchrotron studies : High-resolution XRD can resolve disorder in nitro-group orientation .

Advanced: What experimental-computational synergies are required to analyze nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Hyperpolarizability calculations : Use CAM-B3LYP functional to compute β (first hyperpolarizability) values. Compare with EFISH (Electric-Field-Induced Second Harmonic) measurements .

- Crystal engineering : Design co-crystals with donor-acceptor pairs (e.g., using piperidine as a hydrogen-bond acceptor) to enhance NLO response. Validate via Kurtz-Perry powder SHG tests .

Basic: What safety protocols are critical when handling nitro-aromatic derivatives like this compound?

Methodological Answer:

- Explosivity mitigation : Avoid dry-state grinding; use wet synthesis methods or ionic liquid matrices to reduce friction sensitivity .

- Personal protective equipment (PPE) : Nitrile gloves, splash goggles, and fume hoods are mandatory due to potential mutagenicity (refer to analogs like 4-nitrophenol ).

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) prior to aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.